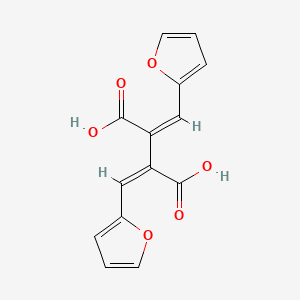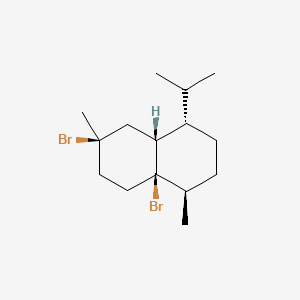
rac-Hesperetin 3'-O-β-D-Glucuronide (Mixture of Diastereomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-Hesperetin 3’-O-β-D-Glucuronide is a flavonoid compound derived from hesperetin, which is found in citrus fruits . It has attracted significant interest in scientific research due to its potential health benefits. It has the ability to scavenge free radicals, effectively combating oxidative stress, which is an underlying factor in numerous health conditions .
Applications De Recherche Scientifique
Metabolism and Bioavailability :
- Hesperetin, including its glucuronides like rac-Hesperetin 3'-O-β-D-Glucuronide, are primary metabolites found in plasma after the oral administration of hesperidin, a flavonoid present in citrus fruits. These metabolites have been identified and quantified in rat plasma, providing insight into the metabolic fate of dietary hesperidin (Matsumoto et al., 2004).
- Glucosyl hesperidin, a water-soluble derivative of hesperidin, shows a similar metabolic profile to hesperidin and is absorbed more rapidly and efficiently due to its high water solubility. This suggests an enhanced bioavailability for glucosyl hesperidin as compared to hesperidin (Yamada et al., 2006).
Biological Activities :
- Hesperetin glucuronides, including rac-Hesperetin 3'-O-β-D-Glucuronide, are associated with various biological activities. For instance, hesperetin-7-O-glucuronide exhibits hypotensive, vasodilatory, and anti-inflammatory activities, impacting hypertension and endothelial dysfunction. This highlights the potential therapeutic applications of hesperetin glucuronides in cardiovascular health (Yamamoto et al., 2013).
Interactions with Cellular and Molecular Pathways :
- Studies on hesperetin glucuronides have shown that they can activate peroxisome proliferator-activated receptor-γ (PPARγ), a receptor involved in the regulation of metabolism. This activation can lead to various effects such as the differentiation of adipocytes, indicating a role in metabolic processes (Gamo et al., 2014).
Pharmacokinetics and Tissue Distribution :
- Pharmacokinetic studies of hesperetin and its derivatives, including rac-Hesperetin 3'-O-β-D-Glucuronide, help in understanding their absorption, distribution, metabolism, and excretion in the body. Such studies are crucial for developing potential therapeutic applications (Shen et al., 2016).
Propriétés
Numéro CAS |
1237479-05-8 |
|---|---|
Nom du produit |
rac-Hesperetin 3'-O-β-D-Glucuronide (Mixture of Diastereomers) |
Formule moléculaire |
C22H22O12 |
Poids moléculaire |
478.406 |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[5-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H22O12/c1-31-12-3-2-8(13-7-11(25)16-10(24)5-9(23)6-15(16)32-13)4-14(12)33-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-6,13,17-20,22-24,26-28H,7H2,1H3,(H,29,30)/t13?,17-,18-,19+,20-,22+/m0/s1 |
Clé InChI |
PJAUEKWZQWLQSU-WDXLFLMVSA-N |
SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Synonymes |
5-(3,4-Dihydro-5,7-dihydroxy-4-oxo-2H-1-benzopyran-2-yl)-2-methoxyphenyl β-D-Glucopyranosiduronic Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



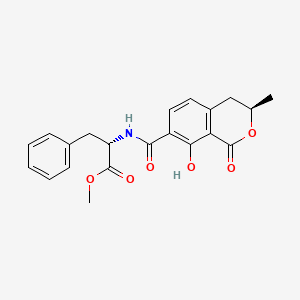
![Acetyl[18]annulene](/img/structure/B579811.png)
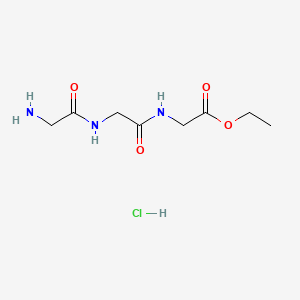

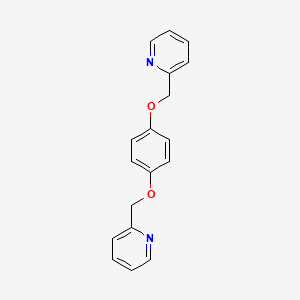
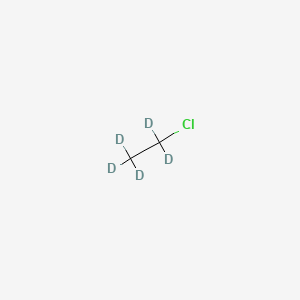
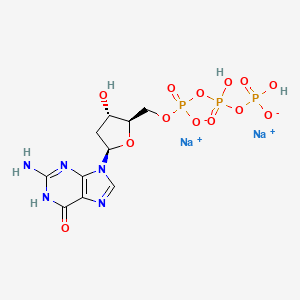
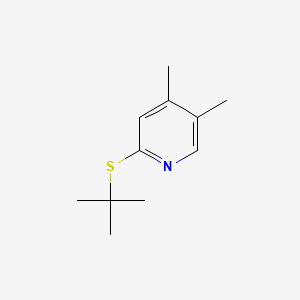
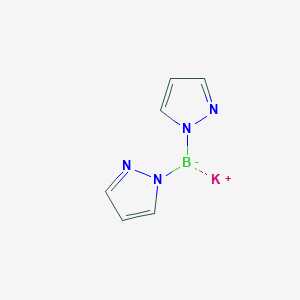
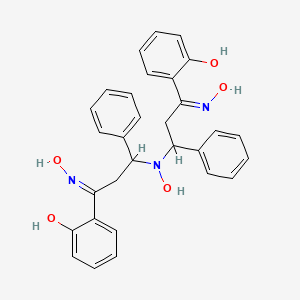
![(1S,6R,8S,10R)-9-hydroxy-3-oxatetracyclo[6.3.1.02,6.05,10]dodecan-4-one](/img/structure/B579824.png)
